4-Hydroxy Nisoldipine
Overview
Description
Synthesis Analysis
The synthesis of Nisoldipine derivatives involves complex organic reactions. Scherling and Pleiss (1988) detailed the synthesis of radiolabeled Nisoldipine, starting from dimethyl formamide and proceeding through several steps, including Knovenagel condensation and cyclizing Michael addition, to obtain the desired compound. This process highlights the intricate chemistry involved in synthesizing Nisoldipine and its derivatives, potentially including 4-Hydroxy Nisoldipine (Scherling & Pleiss, 1988).
Molecular Structure Analysis
The structural analysis of Nisoldipine polymorphs by Yang et al. (2012) provides insight into the molecular intricacies of such compounds. Through X-ray crystallography, two polymorphs of m-Nisoldipine were identified, each with distinct crystal structures and molecular interactions. This analysis underlines the importance of molecular structure in defining the physicochemical properties of Nisoldipine derivatives (Yang et al., 2012).
Chemical Reactions and Properties
The electrochemical behavior of Nisoldipine, as studied by Álvarez-Lueje et al. (1998), reveals the drug's anodic and cathodic processes, which are crucial for understanding its chemical reactions and properties. This study offers a foundation for analyzing the chemical stability and reactivity of Nisoldipine and its derivatives, including 4-Hydroxy Nisoldipine (Álvarez-Lueje et al., 1998).
Physical Properties Analysis
The analysis of the physical properties of Nisoldipine derivatives, including solubility, melting point, and stability, is essential for their characterization and application. Studies on the preparation and drug release behaviors of Nisoldipine-loaded nanoparticles, for example, elucidate how the physical form of the drug affects its dissolution and bioavailability, which are critical factors in drug design and development (Dudhipala & Veerabrahma, 2015).
Chemical Properties Analysis
Understanding the chemical properties of 4-Hydroxy Nisoldipine, such as its reactivity with biological molecules, stability under various conditions, and interaction with other chemical entities, is crucial for its pharmaceutical development. The investigation of Nisoldipine and human serum albumin interactions by Zhang et al. (2018) serves as an example of how chemical properties can influence drug behavior in biological systems (Zhang et al., 2018).
Scientific Research Applications
Tumor Treatment : Nisoldipine, along with 5-hydroxy tryptamine, can effectively reduce blood flow in transplanted tumors, thus improving conditions for external hyperthermia treatments (Knapp et al., 1985).
Hypertension Treatment : Nisoldipine nanocrystals, with a size of around 240.3 nm, demonstrate superior oral absorption, enhancing its bioavailability, which is particularly beneficial for hypertension treatment (Fu et al., 2017).
Cardiac Effects : As a dihydropyridine calcium channel blocker, Nisoldipine exhibits weak inhibitory effects on inwardly rectifying K+ currents in guinea-pig ventricular myocytes. Its effect on delayed-rectifier K+ channels is 30 times less selective than on L-type Ca2+ channels (Missan et al., 2003).
Vasodilation for Cardiovascular Disorders : Nisoldipine is a highly selective vasodilator with potential applications in treating hypertension and congestive heart failure, particularly those of vasospastic origin (Deeg et al., 1989).
Improved Oral Bioavailability : The development of amorphous solid dispersion (ASD) for Nisoldipine by hot melt extrusion has improved its oral bioavailability and therapeutic effects, making it a suitable alternative to conventional forms (Fu et al., 2016).
Inhibition of Noradrenaline-Induced Contractions : Nisoldipine effectively inhibits noradrenaline-induced contractions and 45Ca influx in rat aorta, suggesting specific binding sites for this calcium antagonist (Morel & Godfraind, 1991).
Chronic Angina and Hypertension Management : Nisoldipine shows promise in treating chronic angina pectoris and mild to moderate hypertension. It may offer benefits in combination with beta-adrenoceptor blockade (Friedel & Sorkin, 1987).
Favorable Side-Effect Profile : Nisoldipine, as a new calcium-channel blocker, has a favorable side-effect profile, benefiting patients with hypertension, angina pectoris, and congestive heart failure (Mitchell et al., 1993).
properties
IUPAC Name |
5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPKZYMNVFLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910077 | |
Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Nisoldipine | |
CAS RN |
106685-70-5 | |
Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-r 9425 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-R-9425 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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